molecular formula C9H15NO3 B1582193 4-Oxo-4-(piperidin-1-yl)butanoic acid CAS No. 4672-17-7

4-Oxo-4-(piperidin-1-yl)butanoic acid

Cat. No. B1582193
CAS RN: 4672-17-7
M. Wt: 185.22 g/mol
InChI Key: SMBUFGWVLVTFDO-UHFFFAOYSA-N
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Description

4-Oxo-4-(piperidin-1-yl)butanoic acid is a compound used for proteomics research . Its molecular formula is C9H15NO3 and it has a molecular weight of 185.22 .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(piperidin-1-yl)butanoic acid consists of a piperidine ring attached to a four-carbon chain with a terminal carboxylic acid group and a ketone functional group on the second carbon .

Scientific Research Applications

Molecular and Crystal Structure Analysis

4-Oxo-4-(piperidin-1-yl)butanoic acid and its derivatives have been extensively studied for their molecular and crystal structures. For instance, the molecular and crystal structure of a derivative, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, was analyzed using X-ray diffraction, revealing interesting structural features and hydrogen bonding patterns that contribute to the formation of supramolecular structures (Naveen et al., 2016).

Optical Gating of Nanofluidic Devices

This compound has applications in the field of nanotechnology, particularly in optical gating of nanofluidic devices. A related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, was used to demonstrate the optical gating of synthetic ion channels, showcasing its potential in controlled release, sensing, and information processing (Ali et al., 2012).

Supramolecular Synthon Investigation

Investigations into supramolecular synthons have also been conducted using derivatives of 4-oxo-4-(piperidin-1-yl)butanoic acid. For example, a study of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid revealed unique supramolecular synthons formed through hydrogen bonds, contributing to the understanding of crystal engineering (PrakashShet et al., 2018).

Electrochemical Studies

Electrochemical behavior of compounds derived from 4-Oxo-4-(piperidin-1-yl)butanoic acid has been explored. For example, novel Mannich bases bearing pyrazolone moiety derived from this compound were studied for their electrochemical properties, providing insights into new materials for electrochemical applications (Naik et al., 2013).

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of derivatives of 4-Oxo-4-(piperidin-1-yl)butanoic acid, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been studied using various techniques. These studies provide valuable information on molecular interactions and properties (Devi et al., 2020).

Stability Studies

Stability studies of related compounds, such as an anti-cancer drug derivative, 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA), reveal crucial information about the stability of these compounds under various conditions, important for pharmaceutical applications (Raghuvanshi et al., 2016).

Oxidation Kinetics

The kinetics and thermodynamics of the oxidation of 4-oxo-4-phenyl butanoic acid, a related compound, were studied, providing insights into the reactivity and stability of these compounds under oxidative conditions (Yogananth & Mansoor, 2015).

Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives of 4-oxo-piperidine, a closely related structure, has been explored. These synthetic approaches are significant for developing pharmaceuticals and other biologically active compounds (Bousquet et al., 1997).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-oxo-4-piperidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBUFGWVLVTFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355165
Record name 4-Oxo-4-(piperidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(piperidin-1-yl)butanoic acid

CAS RN

4672-17-7
Record name 4-Oxo-4-(piperidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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